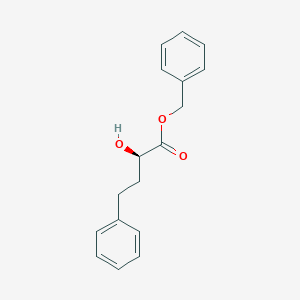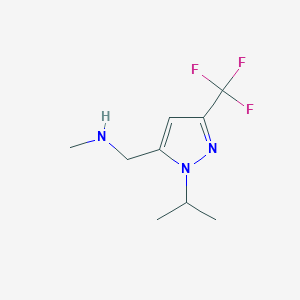
1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a methylmethanamine group attached to the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the isopropyl and trifluoromethyl groups. The final step involves the attachment of the N-methylmethanamine group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Isopropyl and Trifluoromethyl Groups: The isopropyl group can be introduced through alkylation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of N-methylmethanamine Group: The final step involves the reaction of the pyrazole derivative with N-methylmethanamine under suitable conditions to obtain the desired compound.
Análisis De Reacciones Químicas
1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The isopropyl and N-methylmethanamine groups can also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
1-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of the N-methylmethanamine group, which can affect its reactivity and biological activity.
1-isopropyl-3-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of the trifluoromethyl group can lead to differences in electron density and reactivity.
5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: The carboxamide group can introduce additional hydrogen bonding interactions, influencing the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14F3N3 |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
N-methyl-1-[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C9H14F3N3/c1-6(2)15-7(5-13-3)4-8(14-15)9(10,11)12/h4,6,13H,5H2,1-3H3 |
Clave InChI |
NXFBONKNERIUIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C(F)(F)F)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
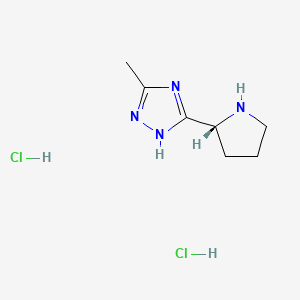
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
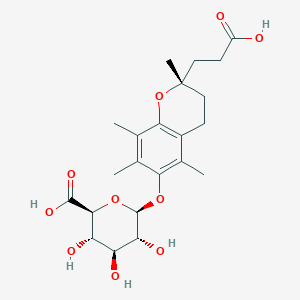
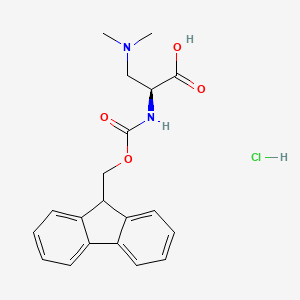
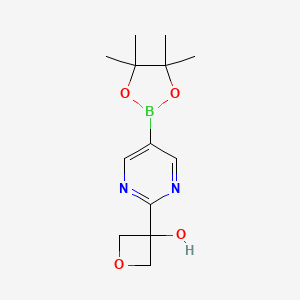


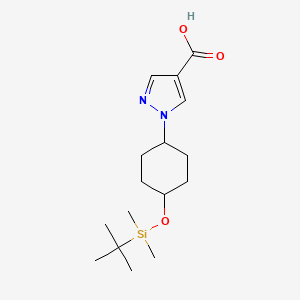
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
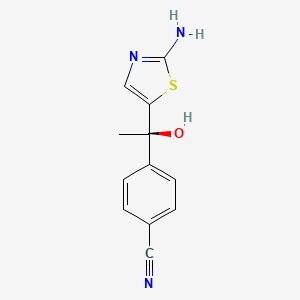
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)

